Dibenzyl disulfide
Overview
Description
Dibenzyl Disulfide (DBDS) is an aromatic disulfide with the molecular formula C14H14S2. It consists of a linked pair of sulfur atoms and is insoluble in water but soluble in hot methanol, benzene, ether, and hot ethanol .
Synthesis Analysis
One-pot preparation of dibenzyl disulfide from benzyl chloride has been reported . Another study discussed the oxidative coupling of dibenzyl disulfide with amines catalyzed by a quinoline-bromine complex .Molecular Structure Analysis
The vibrational spectroscopy (Raman and infrared) of dibenzyl disulfide has been analyzed based on density functional theory and experimental measurement . The dominant conformations of these molecules are determined according to Boltzmann distribution in relative Gibbs free energy .Chemical Reactions Analysis
Dibenzyl disulfide undergoes a degree of disulfide bond dissociation, which is correlated with adsorption energies . It also reacts with various bromine complexes as oxidants and DMSO as a solvent to produce thioamides in high yield at 110 °C .Physical And Chemical Properties Analysis
The vibration spectroscopy (Raman and infrared) of dibenzyl disulfide is detailedly analyzed based on density functional theory and experimental measurement . It is also noted that dibenzyl sulfide undergoes oxidation to dibenzyl sulfoxide by SiO2-HNO3/KBr .Scientific Research Applications
Antioxidant in Oil-Immersed Insulation
Dibenzyl disulfide (DBDS) serves as an effective antioxidant in oil-immersed insulation. It interacts with copper in certain conditions, impacting the properties of oil-paper insulation. DBDS can decompose into corrosive benzyl mercaptan at high temperatures, influencing both the oxidation resistance and corrosivity of the insulation material (Gao & Yang, 2019).
Investigation of Disulfide Bonds
Research has explored disulfide bonds in biological materials using a water-soluble aromatic disulfide, highlighting the potential role of DBDS in understanding biochemical processes (Ellman, 1959).
Interaction with Electrical Transformer Oil
The presence of DBDS in electrical transformer oil is associated with copper corrosion and the formation of copper sulfide. Adsorption studies on different zeolites suggest potential methods to mitigate these undesirable processes (Hessou et al., 2019).
Corrosion Inhibition
DBDS has been studied for its effect on iron corrosion in acidic solutions. It shows a specific adsorption behavior, potentially useful in understanding corrosion inhibition mechanisms (Ohno et al., 1993).
Role in Radical Polymerization
DBDS, along with other sulfides, affects the radical polymerization of certain compounds like styrene or methyl methacrylate, offering insights into polymer chemistry (Tsuda et al., 1965).
Lubrication Applications
In lubrication, DBDS has been investigated for its reaction on steel and the interplay between extreme pressure activity and detergents, highlighting its role in industrial lubricants (Spikes & Cameron, 1974).
Surface Chemistry in Wear Conditions
Studies on the surface chemistry of steel under wear conditions with DBDS have provided insights into the chemical changes occurring during wear, which is significant in material science and engineering (Wheeler, 1978).
Safety And Hazards
properties
IUPAC Name |
(benzyldisulfanyl)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPWHKZIJBODOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059738 | |
Record name | Disulfide, bis(phenylmethyl) | |
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Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour | |
Record name | Benzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |
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Boiling Point |
270.00 °C. @ 760.00 mm Hg | |
Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble or slightly soluble in water; soluble in hot alcohol, ether | |
Record name | Benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Product Name |
Dibenzyl disulfide | |
CAS RN |
150-60-7 | |
Record name | Dibenzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Disulfide, bis(phenylmethyl) | |
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Record name | Dibenzyl disulphide | |
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Record name | Benzyl Disulphide | |
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Record name | BENZYL DISULFIDE | |
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Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
71 - 72 °C | |
Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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